(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name is 2-(2-[(4-methylphenyl)sulfonyl]amino-1,3-thiazol-4-yl)acetic acid. Its molecular formula is C₁₂H₁₂N₂O₄S₂ , with a molecular weight of 312.36 g/mol . The structure comprises:
- A 1,3-thiazole ring substituted at the 4-position with an acetic acid group (–CH₂COOH).
- A sulfonylamine group (–SO₂NH–) attached to the thiazole’s nitrogen at position 2.
- A 4-methylphenyl group linked to the sulfonyl moiety.
The SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O) highlights the connectivity between the thiazole ring, sulfonylamine bridge, and aromatic substituent.
Key Functional Groups
| Functional Group | Position | Role |
|---|---|---|
| Thiazole ring | Core | Conjugation and aromatic stability |
| Sulfonylamine | N2 | Hydrogen bonding and electron withdrawal |
| Acetic acid | C4 | Solubility modulation and ionic interactions |
Crystallographic Analysis and Conformational Studies
While explicit crystallographic data (e.g., X-ray diffraction) for this compound are unavailable in public databases, its conformational behavior can be inferred from structural analogs:
- The thiazole ring likely adopts a planar geometry due to aromatic stabilization.
- The sulfonylamine group may engage in intramolecular hydrogen bonding between the –NH– and adjacent oxygen atoms, restricting rotational freedom.
- The 4-methylphenyl group occupies a para position, minimizing steric hindrance and maximizing resonance stabilization.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Spectroscopic data for this compound are not explicitly reported in the provided sources. However, characteristic signals for analogous structures provide a framework:
NMR Spectroscopy
| Region | Expected Signals (δ, ppm) | Assignment |
|---|---|---|
| ¹H-NMR | 2.3–2.5 (s, 3H) | Methyl (–CH₃) on phenyl |
| 3.5–4.0 (s, 2H) | Acetic acid CH₂ | |
| 6.8–7.2 (m, 4H) | Aromatic protons (thiazole and phenyl) | |
| ¹³C-NMR | 170–175 (s) | Carboxylic acid carbonyl |
| 130–140 (aromatic) | Thiazole and phenyl carbons |
IR Spectroscopy
| Absorption (cm⁻¹) | Functional Group |
|---|---|
| 1700–1750 | –COOH (stretch) |
| 1330–1150 | –SO₂– (asymmetric/symmetric stretches) |
| 3200–3500 | –NH– (stretch, broad) |
UV-Vis Spectroscopy
The compound’s absorption maxima are likely influenced by:
- Thiazole ring : π→π* transitions (250–300 nm).
- Aromatic substituents : Extended conjugation may shift λₘₐₓ to higher wavelengths.
Thermodynamic Properties and Phase Behavior
Limited thermodynamic data are available for this compound. However, general trends for similar molecules suggest:
- Melting Point : Likely between 130–200°C, based on analogous thiazole derivatives.
- Boiling Point : Estimated >300°C due to the presence of polar functional groups.
- Density : ~1.6 g/cm³, consistent with sulfonamide-containing compounds.
Table 1: Thermodynamic Properties (Inferred)
| Property | Value | Source |
|---|---|---|
| Melting Point | 130–200°C | Analogous compounds |
| Boiling Point | >300°C | Predicted |
| Density | ~1.6 g/cm³ | Analogous sulfonamides |
Solubility Profile and Partition Coefficients
The compound’s solubility is governed by its polar and nonpolar domains:
- Polar Regions : Acetic acid (–COOH) and sulfonylamine (–SO₂NH–) enhance water solubility.
- Nonpolar Regions : 4-Methylphenyl group and thiazole ring favor lipophilic interactions.
The log P (octanol-water partition coefficient) is 1.87942 , indicating moderate lipophilicity. This suggests:
- Solubility : Preferential dissolution in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.
- Partition Behavior : Higher affinity for organic phases (e.g., octanol) than aqueous environments.
Table 2: Partition Coefficients
| Coefficient | Value | Interpretation |
|---|---|---|
| Log P (oct/wat) | 1.87942 | Moderate lipophilicity |
| Solubility (H₂O) | Low | Polar groups offset by aromaticity |
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-8-2-4-10(5-3-8)20(17,18)14-12-13-9(7-19-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKJIFPXBJZYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
| Method | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Standard | 60–65 | 95–98 |
| One-Pot | 50–55 | 85–90 |
| Solid-Phase | 70 | >90 |
Comparative Analysis of Synthetic Approaches
The standard two-step method balances yield and practicality, making it ideal for laboratory-scale synthesis. One-pot approaches, while efficient, suffer from lower yields due to competing side reactions. Solid-phase synthesis offers high purity but is cost-prohibitive for routine use. Catalytic additives (e.g., Bi(SCH$$2$$COOH)$$3$$) show promise for enhancing cyclization efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The thiazole ring may also play a role in binding to target molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Substituent Effects
Sulfonyl vs. Amino Groups: The target compound’s 4-methylphenyl sulfonyl group (electron-withdrawing) contrasts with the trifluoromethylphenyl amino group in . Sulfonamides are associated with antibacterial activity (e.g., compound 13a in ), while trifluoromethyl groups may improve metabolic stability .
Structural Similarity Scores: reports similarity scores (0.479–0.500) between thiazole sulfonamides and reference drugs, indicating moderate overlap in pharmacophoric features.
Acetic Acid Moiety : The carboxylic acid group in all compounds enables salt formation (e.g., sodium salts for improved solubility) and interaction with charged residues in biological targets .
Biological Activity
(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid, with the molecular formula C₁₂H₁₂N₂O₄S₂, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a sulfonamide group, which contribute to its unique chemical properties and biological effects.
- Molecular Formula : C₁₂H₁₂N₂O₄S₂
- CAS Number : 376638-03-8
- Molar Mass : 312.36 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1,3-thiazole-4-acetic acid in the presence of a base such as triethylamine. This reaction is commonly performed at room temperature to ensure complete conversion to the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various thiazole derivatives found that certain modifications enhance their efficacy against bacterial strains. The presence of the sulfonamide group is believed to play a crucial role in this activity, potentially by inhibiting bacterial enzymes involved in cell wall synthesis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 and LoVo cells. The mechanism appears to involve cell cycle arrest and the induction of apoptotic pathways. For instance, compounds related to this structure have shown IC50 values indicating potent anti-proliferative effects against these cancer cell lines .
Case Study: Cell Viability Assay
A recent study using MTS assays assessed the viability of cancer cells treated with thiazole derivatives, including this compound. The results indicated that:
- MCF-7 Cells : Significant reduction in viability was observed after 48 hours of treatment.
- LoVo Cells : The compound exhibited higher selectivity and potency compared to normal human cells (HUVEC) at lower concentrations.
The findings suggest that this compound may serve as a lead for further development of anticancer agents targeting specific tumor types while minimizing effects on normal cells .
Toxicity Evaluation
In toxicity assessments using Daphnia magna, the compound displayed low toxicity levels at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces apoptosis in MCF-7 and LoVo cells |
| Toxicity | Low toxicity in Daphnia magna |
Q & A
Q. What are the key synthetic pathways for (2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfonamide coupling, and acetic acid side-chain introduction. Key steps require precise control of temperature (often 60–100°C) and pH (alkaline conditions for nucleophilic substitution). Solvents like ethanol or dichloromethane are used, and catalysts such as morpholine or piperidine may enhance reaction rates. Optimization focuses on molar ratios (e.g., equimolar reagents) and purification via recrystallization or column chromatography .
Q. Which spectroscopic methods confirm the structure and purity of the compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., sulfonamide and thiazole protons). Infrared Spectroscopy (IR) identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹). Mass Spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric purity. Thin-layer chromatography (TLC) monitors reaction progress .
Q. What solvents and catalysts are used in synthesizing similar thiazole derivatives?
Common solvents include ethanol (for polar intermediates) and dichloromethane (for non-polar steps). Catalysts like sodium hydroxide facilitate deprotonation during thiolation, while organic bases (e.g., morpholine) assist in salt formation. Metal sulfates (e.g., CuSO₄) are used for chelation in coordination complexes .
Q. How are common impurities identified and quantified during synthesis?
Degradation products and byproducts (e.g., unreacted chloroacetic acid or sulfonamide precursors) are detected via HPLC-DAD. Mass balance studies (e.g., total % main compound + impurities = 100%) ensure quantification accuracy. Impurities are isolated using preparative TLC and characterized via NMR/MS .
Advanced Research Questions
Q. How can discrepancies in mass balance during degradation studies be resolved?
Discrepancies may arise from volatile degradation products or unaccounted intermediates. Use complementary techniques like gas chromatography (GC) for volatiles or LC-MS for non-UV-active species. Cross-validate with kinetic modeling to reconcile mass loss .
Q. What strategies improve yields in multi-step syntheses of thiazole derivatives?
Yield optimization involves:
- Stepwise monitoring : TLC or in-situ IR to terminate reactions at completion.
- Protecting groups : Temporarily shield reactive sites (e.g., carboxylic acids) during sulfonamide coupling.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
Q. How to design experiments evaluating biological activity against microbial targets?
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Mechanistic studies : Enzyme inhibition assays (e.g., dihydrofolate reductase for sulfonamide activity) and cytotoxicity profiling (e.g., MTT assay on mammalian cells) .
Q. How are HPLC-DAD methods validated for quantifying the compound in complex matrices?
Validation parameters include:
- Linearity : Calibration curves (R² > 0.99) across 50–150% of expected concentration.
- Accuracy/Precision : Spike-recovery tests (±5% deviation) and inter-day reproducibility.
- Specificity : Resolution from degradation products (e.g., hydrolyzed sulfonamide) .
Q. What mechanistic insights explain the compound’s stability under varying pH/temperature?
Stability studies at pH 1–13 and 25–60°C reveal:
- Acidic conditions : Sulfonamide hydrolysis dominates, forming 4-methylbenzenesulfonic acid.
- Alkaline conditions : Thiazole ring oxidation generates sulfonic acid derivatives. Kinetic degradation models (Arrhenius plots) predict shelf-life .
Q. How do computational approaches support SAR analysis of thiazolylacetic acid derivatives?
- Docking simulations : Predict binding affinity to target proteins (e.g., bacterial enzymes).
- QSAR models : Correlate electronic parameters (e.g., Hammett σ) with antimicrobial activity.
- DFT calculations : Optimize geometries for stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
